molecular formula C22H24ClN5O4 B2771285 ethyl 3-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887459-93-0

ethyl 3-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No.: B2771285
CAS No.: 887459-93-0
M. Wt: 457.92
InChI Key: AJXLBGGRZDTXFP-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and are characterized by the presence of a carbonyl group adjacent to an ether group .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of this class of compounds. For example, esters react with nucleophiles at the carbonyl carbon in a process called nucleophilic acyl substitution . They can also be reduced to primary alcohols using strong reducing agents .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and structural characterization of compounds related to ethyl 3-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate. Studies detail the synthesis of imidazoles and imidazolines from 1,2-diamines and ethyl (E)- and (Z)-3-aryl-3-chloro-2-cyanopropenoates, showcasing the potential for creating structurally diverse compounds from similar precursors (Lönnqvist et al., 2002). Additionally, the synthesis and biological evaluation of β-aroylpropionic acid-based 1,3,4-oxadiazoles further expand the chemical repertoire, providing insights into the design of molecules with potential therapeutic activities (Husain et al., 2009).

Biological Activity and Applications

Several studies have investigated the biological activities of compounds structurally related to this compound. For instance, research on 2-phenylimidazo[2,1-i]purin-5-ones revealed potent and selective inverse agonists at human A3 adenosine receptors, highlighting the compound's potential in modulating receptor activities with high specificity and affinity (Ozola et al., 2003). This indicates a promising avenue for the development of new therapeutic agents targeting specific receptor subtypes.

Material Science and Polymerization

In material science, the synthesis and catalytic performance of imidazolin-2-iminato titanium complexes containing aryloxo ligands in the polymerization of α-olefins demonstrate the compound's applicability in creating new polymeric materials (Shoken et al., 2016). This research contributes to the field of polymer chemistry by providing insights into the synthesis of catalysts that can be used to produce polymers with desirable properties.

Antioxidant Properties

The study of antioxidant compounds from propolis collected in Anhui, China, which assessed the antioxidant activities of various extract fractions, suggests that compounds similar in structure to this compound may contribute to the antioxidant capacity of natural products (Yang et al., 2011). This research highlights the potential use of such compounds in the development of natural antioxidant agents.

Properties

IUPAC Name

ethyl 3-[6-(3-chloro-2-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O4/c1-6-32-17(29)10-11-26-20(30)18-19(25(5)22(26)31)24-21-27(13(3)14(4)28(18)21)16-9-7-8-15(23)12(16)2/h7-9H,6,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXLBGGRZDTXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=C(C(=CC=C4)Cl)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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